N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S2/c1-11-4-6-12(7-5-11)27(24,25)10-2-3-15(23)21-18-22-17-14(26-18)9-8-13(19)16(17)20/h4-9H,2-3,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQJPABFEUANNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of 4,5-dichlorobenzo[d]thiazole with 4-tosylbutanamide. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential antimicrobial and anti-inflammatory properties make it a candidate for biological studies.
Mechanism of Action
The mechanism of action of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The benzothiazole moiety is a critical pharmacophore in many bioactive compounds. Below is a comparison of key analogs:
Key Observations :
Spectral and Structural Differences
- IR Spectroscopy : Analogs like N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide exhibit characteristic carbonyl (C=O) stretches at ~1663–1682 cm$ ^{-1} $, consistent with amide bonds. The absence of C=O bands in triazole derivatives (e.g., compounds 7–9 in ) confirms structural distinctions between amides and heterocyclic tautomers .
- NMR Shifts : In $ ^1H $-NMR, the aromatic protons of the dichlorobenzothiazole moiety in the target compound would likely resonate downfield (δ ~7.5–8.0 ppm) due to chlorine’s deshielding effect, contrasting with the upfield shifts seen in methyl-substituted analogs (δ ~7.2–7.6 ppm) .
Biological Activity
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound belonging to the benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Chemical Formula : C18H16Cl2N2O3S
- Molecular Weight : 443.4 g/mol
- CAS Number : 923089-20-7
The structural features of this compound contribute significantly to its biological activity. The presence of the benzothiazole moiety is particularly important for its interaction with biological targets.
Target of Action
Benzothiazole derivatives, including this compound, have been reported to exhibit significant anti-tubercular activity. They likely act by inhibiting specific enzymes or pathways critical for bacterial survival.
Mode of Action
The compound's mode of action involves several biochemical pathways:
- Inhibition of Enzymatic Activity : The benzothiazole structure may interfere with enzyme functions essential for bacterial metabolism.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
- Modulation of Immune Response : Benzothiazole derivatives may also modulate immune responses, enhancing host defenses against infections.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various pathogens. A comparative analysis with similar compounds shows that it has superior efficacy in certain contexts.
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 8–32 | |
| N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides | Antibacterial | 16–64 | |
| N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide | Antifungal | 32–128 |
Case Studies
- Antitubercular Activity : A study demonstrated that benzothiazole derivatives showed significant activity against Mycobacterium tuberculosis. The compound was effective at low concentrations, indicating its potential as a lead compound in tuberculosis treatment .
- Antifungal Properties : In vitro tests revealed that this compound exhibited antifungal activity against Candida species. The minimum inhibitory concentration (MIC) ranged from 16 to 32 µg/mL .
- Anti-inflammatory Effects : Research has shown that this compound can reduce inflammation markers in cellular models, suggesting its potential use in treating inflammatory diseases .
Research Applications
This compound holds promise for various scientific research applications:
- Medicinal Chemistry : As a candidate for drug development targeting infectious diseases.
- Biological Studies : Its antimicrobial and anti-inflammatory properties make it suitable for further exploration in biological assays.
- Material Science : Potential applications in developing materials with enhanced properties due to its chemical stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
